molecular formula C16H27N3O4S B3809846 Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate

Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate

Cat. No.: B3809846
M. Wt: 357.5 g/mol
InChI Key: NTZBLQBTKIVTLJ-UHFFFAOYSA-N
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Description

Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a methylsulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the cyclohexylmethyl and methylsulfonyl groups. The final step involves the esterification of the compound to form the methyl ester.

    Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides in the presence of a base such as potassium carbonate.

    Methylsulfonyl Group Addition: The methylsulfonyl group is typically added through sulfonation reactions using reagents like methylsulfonyl chloride.

    Esterification: The final step involves the esterification of the compound using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methylamino]acetate
  • Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methylamino]propanoate
  • Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methylamino]butanoate

Uniqueness

Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S/c1-18(12-15(20)23-2)11-14-9-17-16(24(3,21)22)19(14)10-13-7-5-4-6-8-13/h9,13H,4-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZBLQBTKIVTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(N1CC2CCCCC2)S(=O)(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 2
Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate
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Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate
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Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 5
Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate
Reactant of Route 6
Methyl 2-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl-methylamino]acetate

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